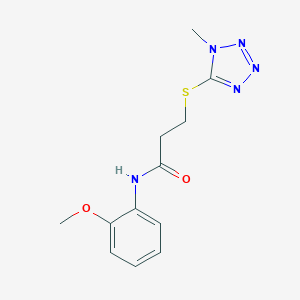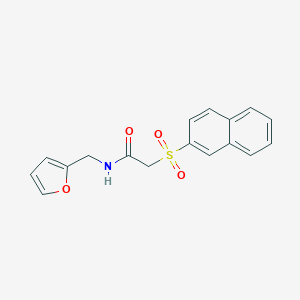
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide, also known as MRS5441, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds and has been shown to exhibit potent biological activity.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide binds to the sulfhydryl group of the NF-κB inhibitor, IkB, preventing its degradation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the major advantages of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its potent biological activity, which makes it an attractive candidate for further research and development. However, one of the limitations of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its relatively complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide. One potential area of research is the development of novel derivatives of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide and its potential therapeutic applications in various diseases. Finally, studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide in clinical trials.
合成法
The synthesis of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methyltetrazole-5-thiol in the presence of triethylamine to yield N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide.
科学的研究の応用
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.
特性
製品名 |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
|---|---|
分子式 |
C12H15N5O2S |
分子量 |
293.35 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-5-3-4-6-10(9)19-2/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChIキー |
WVJKZJUTVOLOGS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
正規SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)


![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)